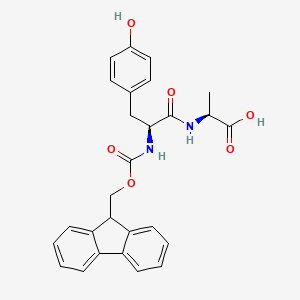

Fmoc-Tyr-Ala-OH

説明

“Fmoc-Tyr-Ala-OH” is a compound that involves the combination of Fmoc, Tyr (Tyrosine), and Ala (Alanine). Fmoc (Fluorenylmethyloxycarbonyl) is a protective group used in the synthesis of peptides . Tyrosine (Tyr) is an amino acid that is often used in proteins, while Alanine (Ala) is one of the simplest amino acids with a methyl group as the side chain .

Synthesis Analysis

Fmoc-Tyr-Ala-OH is synthesized using the Fmoc solid-phase peptide synthesis (SPPS) method . This method is commonly used for the preparation of triazolopeptides and azapeptides . The Fmoc group is typically removed with a base such as pyridine .

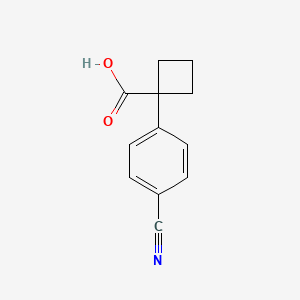

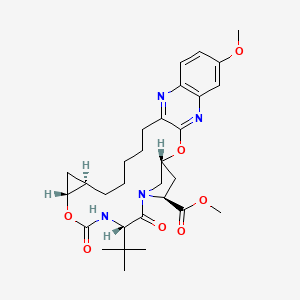

Molecular Structure Analysis

The molecular structure of Fmoc-Tyr-Ala-OH involves the combination of the Fmoc group, Tyrosine, and Alanine. The Fmoc group is attached to the N-terminal amino acid . The small side chain of Alanine confers a high degree of flexibility when incorporated into a polypeptide chain .

Chemical Reactions Analysis

Fmoc-Tyr-Ala-OH is involved in various chemical reactions, particularly in the synthesis of peptides. The Fmoc SPPS method is commonly used for peptide synthesis, and improvements are continually reported for peptide quality, synthesis time, and novel synthetic targets .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Tyr-Ala-OH are related to its structure and composition. The compound has a molecular weight of 403.4 g/mol .

科学的研究の応用

Synthesis Applications

Fmoc-Tyr-Ala-OH in Peptide Synthesis : Fmoc-Tyr-Ala-OH is used in the Fmoc/solid-phase synthesis of Tyr(P)-containing peptides. A method utilizing t-butyl phosphate protection allows for the simple synthesis of peptides like Ala-Glu-Tyr(P)-Ser-Ala and Ser-Ser-Ser-Tyr(P)-Tyr(P) (Perich & Reynolds, 2009).

Synthesis of Specific Peptide Sequences : Fmoc-Tyr-Ala-OH is involved in the synthesis of (Tyr-Ala-Glu)n peptides by segment condensation using the Fmoc/tert-butyl protection strategy. This synthesis approach was tested for its effectiveness in inhibiting protein tyrosine kinase, pp60c-src (Obeyesekere et al., 2009).

Phosphorylation Methodologies in Peptide Synthesis : A method for phosphorylating resin-bound Tyr-containing peptide using Fmoc-Tyr-OH and achieving the high-yield, high-purity synthesis of O-phosphotyrosyl-containing peptides like Ala-Glu-Tyr(P)-Ser-Ala (Perich, Nguyen, & Reynolds, 1991).

Material Science and Nanotechnology

Hydrogel Formation and Graphene Incorporation : Fmoc-protected synthetic dipeptides, including Fmoc-Tyr-Asp-OH, form stable supramolecular hydrogels and can incorporate reduced graphene oxide (RGO) into the hydrogel. This results in a stable hybrid hydrogel with potential for biomedical applications (Adhikari & Banerjee, 2011).

Self-Assembly and Gelation of Ester-Containing Analogs : Research into Fmoc-conjugated peptides, such as Fmoc-Ala-Lac, demonstrates their ability to self-assemble into nanostructures that gel in water. This indicates that β-sheet-like hydrogen bonding is not crucial for the self-assembly of such peptides (Eckes et al., 2014).

Antibacterial and Biomedical Applications

- Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, show promise as antibacterial materials. These nanoassemblies can be incorporated within resin-based composites, inhibiting bacterial growth without affecting mechanical or optical properties (Schnaider et al., 2019).

将来の方向性

The use of Fmoc-Tyr-Ala-OH and similar compounds in peptide synthesis is expected to continue to grow due to the increasing demand from medicinal chemistry and pharmacology . There is also a growing interest in the development of DNA-encoded chemical libraries, which could further expand the applications of these compounds .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33)/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDSZKOCWAEMJK-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr-Ala-OH | |

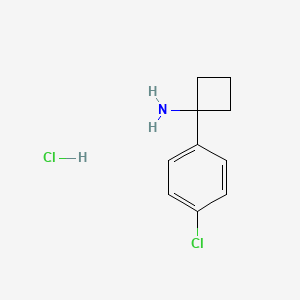

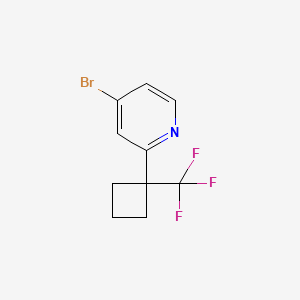

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)

![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)

![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)

![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)